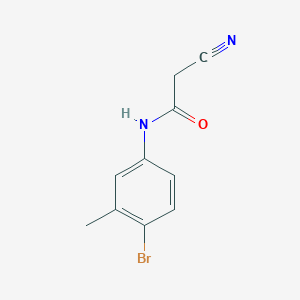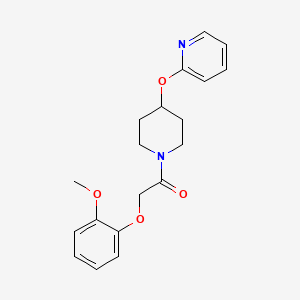![molecular formula C16H14N2O B2682043 N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide CAS No. 2411218-16-9](/img/structure/B2682043.png)
N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide, also known as PBD-150, is a chemical compound that has been the subject of extensive research in recent years. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. In
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide achieves this by increasing the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, two key components of the insulin signaling pathway. Additionally, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been shown to have a number of other biochemical and physiological effects. For example, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide is its potency and selectivity for PTP1B, which allows for specific inhibition of this enzyme without affecting other phosphatases. Additionally, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used in clinical settings. Additionally, further research is needed to fully understand the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide. Finally, there is also interest in exploring the potential therapeutic applications of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide in other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide is a potent and selective inhibitor of PTP1B that has shown promise as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action involves increasing insulin sensitivity and glucose uptake in peripheral tissues, as well as having anti-inflammatory and anti-tumor effects. While there are limitations to its use in certain experimental settings, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide represents a promising area of research for the development of new therapeutic agents.
Synthesemethoden
The synthesis method of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide involves the reaction of 3-pyridin-4-ylbenzaldehyde with ethyl 4-chloro-2-butynoate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an amine, typically benzylamine, to form the final product. The synthesis of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide is a relatively straightforward process and can be accomplished in a few steps with high yields.
Wissenschaftliche Forschungsanwendungen
N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. As a PTP1B inhibitor, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
Eigenschaften
IUPAC Name |
N-[(3-pyridin-4-ylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-4-16(19)18-12-13-5-3-6-15(11-13)14-7-9-17-10-8-14/h3,5-11H,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPGHPJBPULVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=CC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)


![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)
![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)
![5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681975.png)
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681976.png)

![2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2681978.png)
![N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2681979.png)
![Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2681981.png)
